molecular formula C13H9F2NO2 B7964009 Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate

Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate

Cat. No.: B7964009
M. Wt: 249.21 g/mol
InChI Key: HZINORPUINEQOD-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 3-position and a 2,4-difluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorophenylboronic acid is reacted with a halogenated pyridine ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-difluorophenyl group can enhance binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes or signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate
  • Methyl 6-(2,4-difluorophenyl)pyridine-4-carboxylate
  • Methyl 6-(2,4-difluorophenyl)pyridine-5-carboxylate

Uniqueness

Methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ester group and the difluorophenyl group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 6-(2,4-difluorophenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-13(17)8-2-5-12(16-7-8)10-4-3-9(14)6-11(10)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZINORPUINEQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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